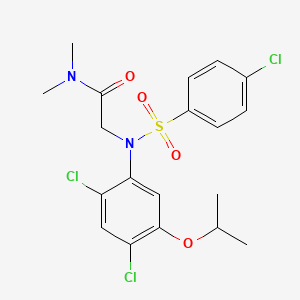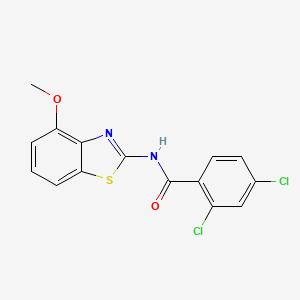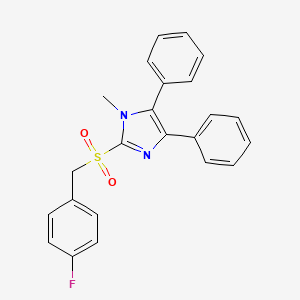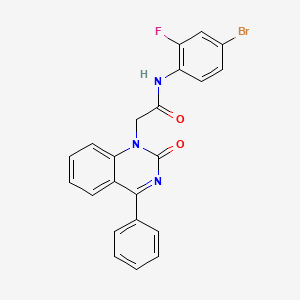![molecular formula C24H28N4O5 B2851057 N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899919-93-8](/img/no-structure.png)
N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anticancer Activity
Quinazoline derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. Notably, certain compounds have shown significant antioxidant activity, surpassing that of ascorbic acid in DPPH radical scavenging assays. These compounds have also been tested for their anticancer activity against human glioblastoma and breast cancer cell lines, with some derivatives demonstrating notable cytotoxicity (Tumosienė et al., 2020).
Tubulin Polymerization Inhibitor
A study on a series of indenopyrazoles, synthesized from corresponding indanones and phenyl isothiocyanates, identified a compound with antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity suggests its potential as a therapeutic agent in cancer treatment (Minegishi et al., 2015).
Antimicrobial Activity
New quinoline derivatives carrying a 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. These compounds could serve as leads for the development of new antimicrobial agents (Thomas et al., 2010).
Neurokinin-1 Receptor Antagonist
Research into neurokinin-1 receptor antagonists has led to the development of orally active, water-soluble compounds that show efficacy in pre-clinical tests for emesis and depression, highlighting the therapeutic potential in these areas (Harrison et al., 2001).
Antileukemic Activity
Compounds with bis[[(carbamoyl)oxy]methyl]-substitution on pyrrole-fused tricyclic heterocycles have shown activity against P388 lymphocytic leukemia, with specific derivatives exhibiting high levels of efficacy, pointing towards their potential use in leukemia treatment (Anderson et al., 1988).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 2-methylphenylamine with ethyl acetoacetate to form 2-(2-methylphenyl)amino-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form 2-(2-methylphenyl)amino-3-(2-carboxyphenyl)propanoic acid ethyl ester. The final product is obtained by reacting this intermediate with 3-methoxypropylamine and acetic anhydride.", "Starting Materials": [ "2-methylphenylamine", "ethyl acetoacetate", "anthranilic acid", "3-methoxypropylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of a base to form 2-(2-methylphenyl)amino-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with anthranilic acid in the presence of a coupling agent to form 2-(2-methylphenyl)amino-3-(2-carboxyphenyl)propanoic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 3-methoxypropylamine and acetic anhydride in the presence of a base to form N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |
CAS番号 |
899919-93-8 |
分子式 |
C24H28N4O5 |
分子量 |
452.511 |
IUPAC名 |
N-(3-methoxypropyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H28N4O5/c1-17-8-3-5-10-19(17)26-22(30)16-28-20-11-6-4-9-18(20)23(31)27(24(28)32)14-12-21(29)25-13-7-15-33-2/h3-6,8-11H,7,12-16H2,1-2H3,(H,25,29)(H,26,30) |
InChIキー |
ULBHSMPREBHZOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2850975.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B2850976.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2850979.png)
![2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2850980.png)

![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
![[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)](/img/structure/B2850983.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B2850987.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)




